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molecular formula C14H21NO B082131 2-(Cyclohexylphenylamino)ethanol CAS No. 13371-73-8

2-(Cyclohexylphenylamino)ethanol

Cat. No. B082131
M. Wt: 219.32 g/mol
InChI Key: JAKIBWZPJXEMRZ-UHFFFAOYSA-N
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Patent
US06737425B1

Procedure details

N-ethoxycarbonylmethyl-N-cyclohexyl aniline 1.89 g was obtained from N-cyclohexyl aniline 1.30 g in the same manner as in the above example. This product 860 mg was reduced to give the title compound (300 mg, 42%).
Name
N-ethoxycarbonylmethyl-N-cyclohexyl aniline
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
860 mg
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][N:7]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O)C.C1(NC2C=CC=CC=2)CCCCC1>>[CH:14]1([N:7]([CH2:6][CH2:4][OH:3])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
N-ethoxycarbonylmethyl-N-cyclohexyl aniline
Quantity
1.89 g
Type
reactant
Smiles
C(C)OC(=O)CN(C1=CC=CC=C1)C1CCCCC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(CCCCC1)NC1=CC=CC=C1
Step Three
Name
product
Quantity
860 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C1=CC=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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